Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester
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Overview
Description
Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester is an organic compound that belongs to the class of carbamodithioic acids. This compound is characterized by the presence of a phenylsulfonyl group attached to the methyl group of the carbamodithioic acid, and a phenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester typically involves the reaction of methyl phenylsulfonyl chloride with phenyl carbamodithioate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, methyl(phenyl)-, phenyl ester
- Carbamodithioic acid, methyl(phenylsulfonyl)-, ethyl ester
Uniqueness
Carbamodithioic acid, methyl(phenylsulfonyl)-, phenyl ester is unique due to the presence of both a phenylsulfonyl group and a phenyl ester group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The compound’s structure allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
873002-18-7 |
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Molecular Formula |
C14H13NO2S3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
phenyl N-(benzenesulfonyl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C14H13NO2S3/c1-15(14(18)19-12-8-4-2-5-9-12)20(16,17)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
HCJIXWWBDPISNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=S)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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